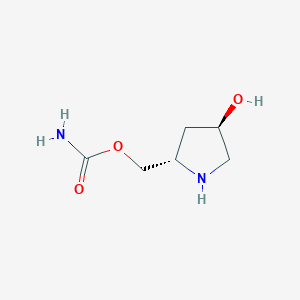
((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate typically involves the protection of functional groups, selective reduction, and carbamate formation. One common method includes the use of protecting groups to shield the hydroxyl and amine functionalities, followed by selective reduction of the pyrrolidine ring. The final step involves the formation of the carbamate group using reagents such as methyl chloroformate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates .
Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its chiral nature allows for selective interaction with biological targets .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Wirkmechanismus
The mechanism of action of ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
- (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide .
Uniqueness: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and interaction profiles. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in various applications .
Eigenschaften
CAS-Nummer |
412279-20-0 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl carbamate |
InChI |
InChI=1S/C6H12N2O3/c7-6(10)11-3-4-1-5(9)2-8-4/h4-5,8-9H,1-3H2,(H2,7,10)/t4-,5+/m0/s1 |
InChI-Schlüssel |
BEQIZLDOIKRFEI-CRCLSJGQSA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1COC(=O)N)O |
Kanonische SMILES |
C1C(CNC1COC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-iodobenzo[d]oxazole](/img/structure/B12868056.png)
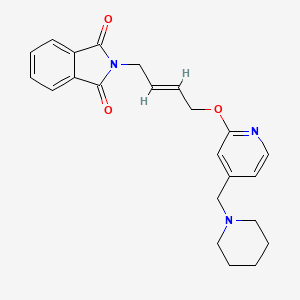

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12868065.png)
![7-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B12868085.png)
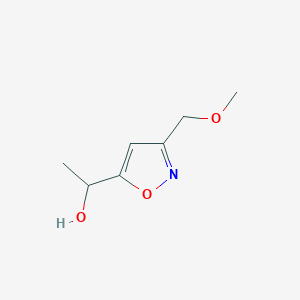
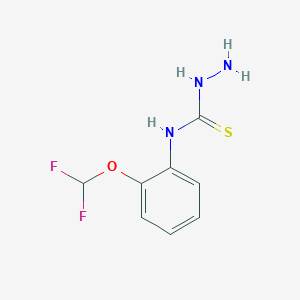

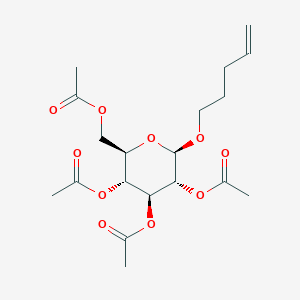

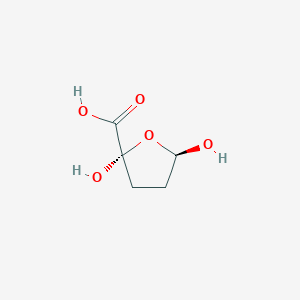

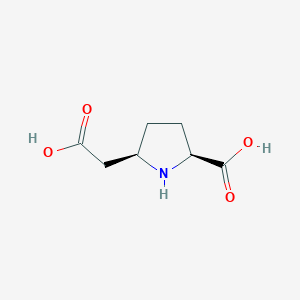
![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
